2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline

Catalog No.
S3460096
CAS No.
946728-08-1
M.F
C16H16F3NO
M. Wt
295.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline

CAS Number

946728-08-1

Product Name

2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline

IUPAC Name

2-(3-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline

Molecular Formula

C16H16F3NO

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-13(8-11)21-15-7-6-12(9-14(15)20)16(17,18)19/h3-10H,20H2,1-2H3

InChI Key

JWOHFZNFTXFQOY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N

2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes an isopropylphenoxy group and a trifluoromethyl group attached to an aniline backbone. Its molecular formula is C16H16F3NOC_{16}H_{16}F_{3}NO, and it has a molecular weight of approximately 295.30 g/mol . The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it of interest in various chemical and biological applications.

, including:

  • Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction: Can undergo reduction to yield amines or other reduced forms.
  • Substitution Reactions: The compound can engage in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution.

The synthesis of 2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline typically involves multi-step organic reactions, beginning with the preparation of the isopropylphenol derivative followed by the introduction of the trifluoromethyl group. Common methods may include:

  • Nucleophilic Substitution: Using phenolic compounds as nucleophiles in reactions with trifluoromethylating agents.
  • Amination Reactions: Introducing the aniline moiety through amination processes, often involving coupling reactions with activated halides.

Specific synthetic routes may vary based on available reagents and desired purity levels .

2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline has potential applications in:

  • Pharmaceuticals: Due to its unique chemical properties, it may serve as a precursor or active ingredient in drug development.
  • Agrochemicals: Its stability and reactivity make it suitable for use in pesticide formulations.
  • Material Science: The compound may be utilized in developing advanced materials with specific functional properties.

Interaction studies are crucial for understanding how 2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline interacts with biological systems and other chemicals. Research could focus on:

  • Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems and its potential effects on metabolic processes.

Such studies would help define its utility in therapeutic contexts and its safety profile .

Several compounds share structural similarities with 2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline, including:

Compound NameStructureUnique Features
4-(3-Methylphenoxy)-2-(trifluoromethyl)anilineContains a methyl group instead of isopropylDifferent steric effects due to methyl substitution
4-(4-Isopropylphenoxy)-2-(trifluoromethyl)anilineIsomeric form with different positioning of isopropylVariation in physical properties due to isomerism
4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)anilineContains two methyl groupsEnhanced steric hindrance compared to the target compound

The uniqueness of 2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline lies in its specific combination of functional groups, which imparts distinct chemical and physical properties valuable for various applications. Further research into its interactions and effects compared to these similar compounds could provide deeper insights into its potential uses.

XLogP3

4.8

Dates

Last modified: 08-19-2023

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